molecular formula C7H8BrNO2S B1375288 4-bromo-2-methanesulfonylaniline CAS No. 1396554-49-6

4-bromo-2-methanesulfonylaniline

Cat. No.: B1375288
CAS No.: 1396554-49-6
M. Wt: 250.12 g/mol
InChI Key: XGTCPDZJAXURNZ-UHFFFAOYSA-N
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Description

4-bromo-2-methanesulfonylaniline is an organic compound with the chemical formula C7H8BrNO2S. It is characterized by the presence of a bromine atom and a methylsulfonyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin and eye irritation . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 4-Bromo-2-(methylsulfonyl)aniline are not available, there is a growing interest in the study of boron-containing compounds in medicinal chemistry, which could extend to sulfonyl-containing compounds like 4-Bromo-2-(methylsulfonyl)aniline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methanesulfonylaniline typically involves the bromination of 2-(methylsulfonyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methanesulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 4-bromo-2-methanesulfonylaniline is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research applications .

Properties

IUPAC Name

4-bromo-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCPDZJAXURNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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